1-(4-(3-Chlorophenyl)thiazol-2-yl)guanidine hydrobromide
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Overview
Description
1-(4-(3-Chlorophenyl)thiazol-2-yl)guanidine hydrobromide is a chemical compound used primarily in the preparation of antiulcer agents. It is known for its role as a reversible, competitive, and selective inhibitor of gastric H+,K±ATPase, which makes it valuable in the treatment of ulcers. The compound has a molecular formula of C10H9ClN4S·HBr and a molecular weight of 331.95 g/mol.
Preparation Methods
The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(4-(3-Chlorophenyl)thiazol-2-yl)guanidine hydrobromide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
1-(4-(3-Chlorophenyl)thiazol-2-yl)guanidine hydrobromide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential as an antiulcer agent and its effects on gastric H+,K±ATPase.
Medicine: Research focuses on its therapeutic potential in treating ulcers and other gastrointestinal disorders.
Industry: It is used in the development of new pharmaceuticals and as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of 1-(4-(3-Chlorophenyl)thiazol-2-yl)guanidine hydrobromide involves its inhibition of gastric H+,K±ATPase. This enzyme is responsible for the exchange of hydrogen and potassium ions across the gastric parietal cell membrane, which is crucial for the production of gastric acid. By inhibiting this enzyme, the compound reduces gastric acid secretion, thereby providing relief from ulcers.
Comparison with Similar Compounds
1-(4-(3-Chlorophenyl)thiazol-2-yl)guanidine hydrobromide can be compared with other similar compounds, such as:
4-Substituted 2-guanidinothiazoles: These compounds also act as inhibitors of gastric H+,K±ATPase but may differ in their selectivity and potency.
Substituted (thiazolylamino)tetrahydropyridopyrimidine derivatives: These are used as platelet aggregation inhibitors and have different therapeutic applications compared to this compound.
The uniqueness of this compound lies in its specific inhibition of gastric H+,K±ATPase, making it particularly effective as an antiulcer agent.
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]guanidine;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4S.BrH/c11-7-3-1-2-6(4-7)8-5-16-10(14-8)15-9(12)13;/h1-5H,(H4,12,13,14,15);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDIPUDZCOMAAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CSC(=N2)N=C(N)N.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClN4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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